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Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926

The benzo[d]isoxazole core is recognized by medicinal chemists as a "privileged structure,” a
molecular framework that is capable of binding to multiple biological targets.[1] Its unique
electronic properties and rigid, planar structure make it a versatile scaffold in drug design.
Derivatives of this heterocycle have demonstrated a vast spectrum of biological activities,
including anticancer, neuroprotective, and antimicrobial effects.[2][3][4]

This guide focuses on a specific, functionally rich derivative: 6-Nitrobenzo[d]isoxazole. The
introduction of a nitro group onto the benzisoxazole core does more than simply modify its
electronic profile; it introduces a highly versatile chemical handle. For researchers in drug
development, the nitro group serves as a critical starting point for extensive chemical
modification, enabling the exploration of structure-activity relationships (SAR) and the
optimization of lead compounds. This document provides a comprehensive overview of the
core physicochemical properties, reactivity, and synthetic considerations for 6-
Nitrobenzo[d]isoxazole, tailored for its application in modern medicinal chemistry.

Molecular Structure and Physicochemical
Properties

6-Nitrobenzo[d]isoxazole, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an
aromatic heterocyclic compound.[5] Its structure consists of a benzene ring fused to an
isoxazole ring, with a nitro group substituted at the 6-position.

Caption: 2D structure of 6-Nitrobenzo[d]isoxazole.
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The key physicochemical properties of 6-Nitrobenzo[d]isoxazole are summarized in the table
below. It is important to note that many of these values are computationally predicted, as
extensive experimental data for this specific isomer is not widely published.[5]

Property Value Source

Molecular Formula C7HaN20s3 PubChem[5]
Molecular Weight 164.12 g/mol PubChem[5]
CAS Number 39835-08-0 PubChem|[5]
IUPAC Name 6-nitro-1,2-benzoxazole PubChem[5]

Likely a yellow or light brown
Appearance solid (inferred from related [6]

nitroaromatics)

XLogP3 15 PubChem][5]
Hydrogen Bond Donors 0 PubChem[5]
Hydrogen Bond Acceptors 4 PubChem[5]

Expected to have low aqueous
solubility but be soluble in

Solubility common organic solvents like [7]
DMSO, DMF, and chlorinated

solvents.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 6-Nitrobenzo[d]isoxazole is critical. The following section
details the expected spectroscopic signatures based on established principles and data from
analogous structures.[8][9]

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the tH NMR
spectrum is expected to be the most informative. The three protons on the benzene ring will
appear as distinct signals, likely downfield due to the deshielding effects of the fused
isoxazole ring and the electron-withdrawing nitro group. The proton at position 7, being ortho
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to the nitro group, would likely be the most deshielded. A singlet would be expected for the
proton at position 3 on the isoxazole ring.

e 13C NMR Spectroscopy: The spectrum will show seven distinct signals for the aromatic
carbons. The carbon atom attached to the nitro group (C6) is expected to be significantly
deshielded.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides clear evidence
for the key functional groups. Characteristic absorption bands are predicted as follows:

o ~1530-1550 cm~* and ~1340-1360 cm~1: Strong, characteristic asymmetric and symmetric
stretching vibrations of the nitro group (NO2).

o ~1600-1620 cm~*: C=N stretching vibration within the isoxazole ring.[10]
o ~1400-1420 cm~*: N-O stretching of the isoxazole ring.[11]
o ~3000-3100 cm~*: Aromatic C-H stretching.

e Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M*) would be
observed at m/z = 164. Fragmentation may involve the loss of NO2z (46 Da) or other
characteristic cleavages of the heterocyclic ring.

Synthesis and Chemical Reactivity: A Medicinal
Chemist's Perspective

The chemical behavior of 6-Nitrobenzo[d]isoxazole is dominated by the interplay between the
electron-deficient nitroaromatic system and the isoxazole ring.

Proposed Synthetic Pathway

While numerous methods exist for isoxazole synthesis, a highly plausible route to 6-
Nitrobenzo[d]isoxazole involves an intramolecular nitrile oxide cycloaddition.[12][13] This
common and robust strategy offers good control over the final structure.
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Caption: Proposed synthesis workflow for 6-Nitrobenzo[d]isoxazole.
Hypothetical Experimental Protocol:

o Oxime Formation: To a solution of 2-fluoro-5-nitrobenzaldehyde in ethanol, add an equimolar
amount of hydroxylamine hydrochloride and a mild base like sodium acetate. Stir the mixture
at room temperature until TLC analysis indicates complete consumption of the starting
aldehyde. The rationale here is to convert the aldehyde into the corresponding oxime, the
direct precursor to the nitrile oxide.

» Cyclization: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of
sodium hypochlorite (bleach). The hypochlorite acts as a mild oxidant to convert the oxime
into a highly reactive nitrile oxide intermediate. This intermediate then undergoes a
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spontaneous intramolecular [3+2] cycloaddition reaction, displacing the fluoride to form the
stable benzo[d]isoxazole ring system.

o Workup and Purification: After the reaction is complete, the product can be extracted into an
organic solvent like ethyl acetate, washed, dried, and purified using column chromatography
on silica gel to yield pure 6-Nitrobenzo[d]isoxazole.

Core Reactivity

The reactivity of 6-Nitrobenzo[d]isoxazole is twofold, providing a rich platform for further
chemical exploration.

» Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the
nitro group and the fused isoxazole ring activates the benzene nucleus towards attack by
nucleophiles. This is particularly relevant for positions ortho and para to the nitro group. This
SNAr reactivity allows for the displacement of suitable leaving groups (if present) or direct
addition-elimination reactions, enabling the introduction of amines, alkoxides, and other key
functional groups.[14][15]
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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
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e Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (6-
aminobenzo[d]isoxazole) using standard conditions such as catalytic hydrogenation (Hz,
Pd/C) or metal-acid combinations (e.g., SnClz, HCI). This transformation is arguably the most

critical reaction for drug discovery, as it unmasks a nucleophilic amino group.

Gateway to Drug Discovery: The Nitro Group as a
Synthetic Handle

The true value of 6-Nitrobenzo[d]isoxazole in a drug discovery program lies in the synthetic
versatility afforded by the nitro functionality. The conversion to an amine opens the door to a
vast array of subsequent chemical modifications.
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Caption: The nitro-to-amine reduction as a key step for SAR studies.
This strategic reduction allows chemists to:

o Form Amides and Sulfonamides: Acylation or sulfonylation of the resulting amine with a
diverse library of acid chlorides or sulfonyl chlorides is a cornerstone of SAR exploration.
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e Generate Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or
thiourea derivatives, which are common pharmacophores.

e Perform Reductive Amination: The amine can be further elaborated through reductive
amination with various aldehydes and ketones to introduce substituted alkyl chains.

This systematic approach enables the fine-tuning of a compound'’s properties, including its
potency, selectivity, solubility, and metabolic stability, which is essential for transforming a
preliminary hit into a viable drug candidate.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 6-Nitrobenzo[d]isoxazole is not readily
available, precautions should be based on the known hazards of related nitroaromatic and
heterocyclic compounds.[16]

o Toxicity: Nitroaromatic compounds are often toxic. Assume this compound is harmful if
swallowed, inhaled, or absorbed through the skin.[16]

e Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated
fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl
rubber or nitrile), and safety glasses or goggles.[16]

o Handling: Avoid creating dust. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Researchers should always consult institutional safety protocols and perform a thorough risk
assessment before handling this or any related chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028926?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

